

Application Note & Protocol: Elucidating the Reaction Kinetics of 5-Methoxy-2-nitrosophenol

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrosophenol

Cat. No.: B082057

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Introduction: The Significance of Understanding 5-Methoxy-2-nitrosophenol Reaction Dynamics

5-Methoxy-2-nitrosophenol and its derivatives are of growing interest in medicinal chemistry and materials science due to their potential as signaling molecules and synthons for complex heterocyclic structures. The kinetics of their reactions are paramount in understanding their stability, reactivity, and mechanism of action. This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the reaction kinetics of **5-Methoxy-2-nitrosophenol**. The protocols detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

The core of this guide focuses on the use of stopped-flow UV-Visible spectroscopy, a powerful technique for monitoring rapid chemical reactions in solution.^{[1][2]} This method allows for the precise measurement of changes in absorbance over very short timescales, typically in the millisecond range, making it ideal for capturing the fast kinetics often associated with nitroso compounds.^{[1][2][3]}

Physicochemical Properties of 5-Methoxy-2-nitrosophenol

A thorough understanding of the subject molecule's properties is critical for experimental design. Below is a summary of the key characteristics of **5-Methoxy-2-nitrosophenol**.

Property	Value	Source
CAS Number	13895-38-0	[4]
Molecular Formula	C7H7NO3	[4]
Molecular Weight	153.14 g/mol	[4]
Physical State	Powder	[5]
Color	Light yellow / pink	[5]
Melting Point	92 - 93 °C	[5]
Stability	Stable under normal temperatures and pressures.	[5]
Incompatible Materials	Strong oxidants, strong bases, strong reducing agents.	[5]

Experimental Design: A Rationale-Driven Approach

The choice of experimental setup is dictated by the anticipated speed of the reaction. For reactions that are complete within seconds or milliseconds, conventional methods of mixing and monitoring are inadequate.[1][3] The stopped-flow technique overcomes this limitation by enabling rapid mixing and immediate observation.[2][6][7]

Core Instrumentation

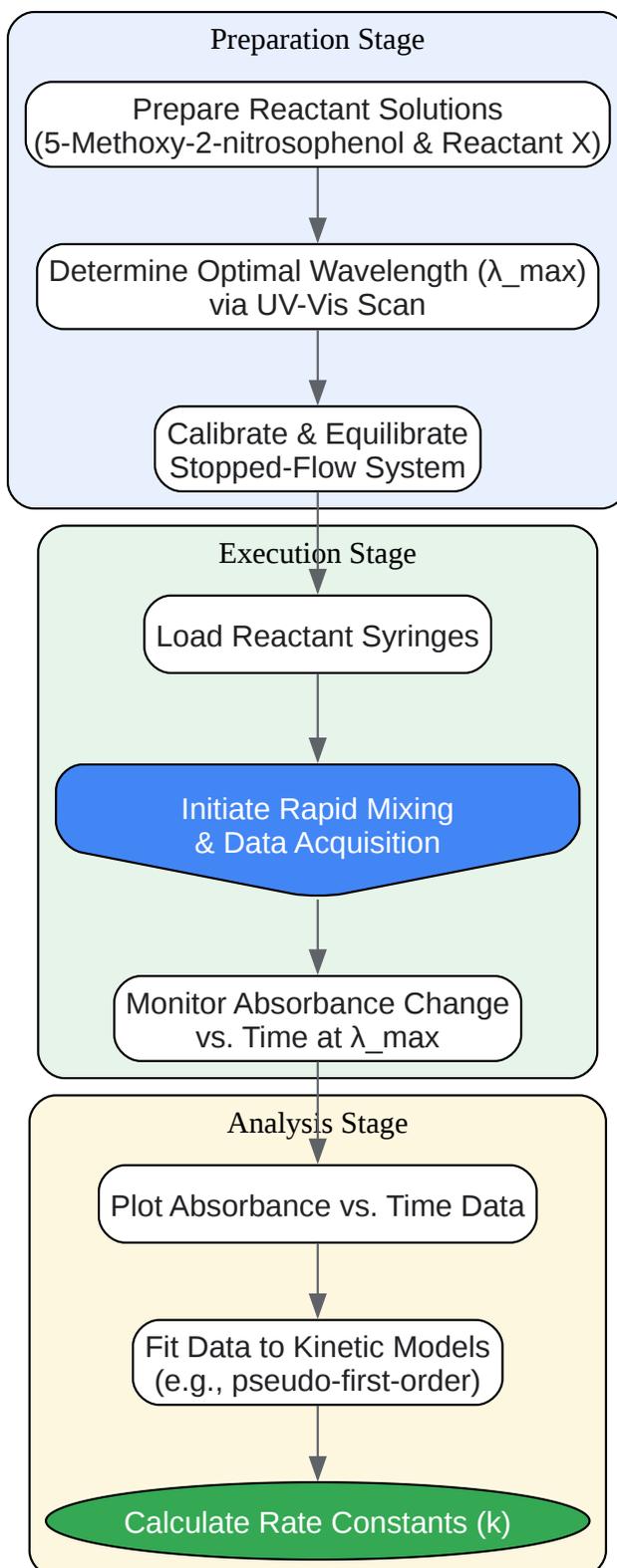
- **Stopped-Flow Spectrometer:** This is the central piece of equipment, combining rapid mixing with a UV-Visible spectrophotometer.[1][2][3] The dead time of the instrument (the time between mixing and the first measurement) is a critical parameter and should be as short as possible, typically in the low millisecond range.[2]
- **UV-Visible Spectrophotometer:** The detector for the stopped-flow system. It should have a high-intensity light source (e.g., xenon arc lamp) and a sensitive detector (e.g., photodiode array or photomultiplier tube) to capture rapid changes in absorbance.[8]
- **Thermostatted Cell Holder:** Reaction rates are highly dependent on temperature. A thermostatted cell holder is essential for maintaining a constant and known temperature

throughout the experiment.

Principle of UV-Visible Spectroscopic Monitoring

UV-Visible spectroscopy is a highly effective method for monitoring chemical reactions, provided that at least one of the reactants, products, or intermediates has a distinct absorbance in the UV-Visible range.[9][10][11] The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.[8][9] By monitoring the change in absorbance at a specific wavelength over time, we can deduce the reaction kinetics.[11] Nitrophenols and related compounds are known to be chromophoric, making this technique particularly suitable.[12]

Experimental Workflow Diagram



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Caption: Workflow for kinetic analysis of **5-Methoxy-2-nitrosophenol**.

Detailed Experimental Protocols

Protocol 1: Preparation of Reactant Solutions

Rationale: Accurate and reproducible kinetic data depend on precisely prepared reactant solutions. The choice of solvent is critical and should not interfere with the reaction or have significant absorbance at the analytical wavelength.

Steps:

- Solvent Selection: Choose a solvent that dissolves both **5-Methoxy-2-nitrosophenol** and the other reactant(s) and is transparent in the wavelength range of interest. For many organic reactions, buffered aqueous solutions or organic solvents like acetonitrile or ethanol are suitable.[8]
- Stock Solution Preparation:
 - Accurately weigh a precise amount of **5-Methoxy-2-nitrosophenol** powder.
 - Dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10 mM).
 - Prepare a stock solution of the co-reactant in the same manner.
- Working Solutions:
 - Prepare a series of working solutions of varying concentrations by diluting the stock solutions. This is crucial for studying the effect of concentration on the reaction rate.
 - For pseudo-first-order kinetics, the concentration of one reactant should be in large excess (at least 10-fold) over the other.

Protocol 2: Determination of the Analytical Wavelength (λ_{max})

Rationale: To achieve the highest sensitivity and accuracy, the reaction should be monitored at a wavelength where the change in absorbance is maximal. This is typically the λ_{max} of a reactant that is consumed or a product that is formed.

Steps:

- Acquire Spectra: Using a conventional UV-Visible spectrophotometer, acquire the absorbance spectra of the initial reactant solutions (**5-Methoxy-2-nitrosophenol** and the co-reactant) and the final reaction mixture (after the reaction has gone to completion).
- Identify λ_{max} : Compare the spectra. Identify a wavelength with a significant change in absorbance between the initial and final states. This will be your analytical wavelength for the kinetic runs.

Protocol 3: Stopped-Flow Kinetic Measurement

Rationale: This protocol describes the core of the experiment: rapidly mixing the reactants and monitoring the subsequent absorbance change.

Steps:

- System Preparation:
 - Turn on the stopped-flow system and allow the lamp and electronics to warm up and stabilize.
 - Set the desired temperature for the reaction using the thermostatted cell holder.
 - Flush the syringes and tubing with the reaction solvent to remove any air bubbles and contaminants.
- Loading Reactants:
 - Load one syringe with the **5-Methoxy-2-nitrosophenol** solution.
 - Load the second syringe with the co-reactant solution.[\[13\]](#)
- Data Acquisition Setup:
 - Set the data acquisition parameters in the software:
 - Analytical Wavelength (λ_{max}) determined in Protocol 2.

- Total acquisition time (should be long enough to capture the entire reaction, or at least several half-lives).
- Data sampling rate (e.g., 1 point per millisecond).
- Initiating the Run:
 - Trigger the instrument. The drive pistons will rapidly push the reactants from the syringes into the mixing chamber and then into the observation cell.[\[13\]](#)
 - The flow is abruptly stopped, and data collection begins, recording the change in absorbance over time.[\[7\]](#)
- Data Collection:
 - Repeat the measurement several times (e.g., 3-5 runs) for each set of reactant concentrations to ensure reproducibility.
 - Average the kinetic traces for each condition.

Data Analysis and Interpretation

The primary output of a stopped-flow experiment is a kinetic trace of absorbance versus time. This data is then fitted to an appropriate kinetic model to extract the rate constants.

Determining the Reaction Order and Rate Constant

For a reaction where one reactant (B) is in large excess, the reaction can often be treated as pseudo-first-order with respect to the other reactant (A, in this case, **5-Methoxy-2-nitrosophenol**). The integrated rate law for a pseudo-first-order reaction is:

$$\ln(A_t - A_\infty) = -k_{\text{obs}} * t + \ln(A_0 - A_\infty)$$

Where:

- A_t is the absorbance at time t .
- A_∞ is the absorbance at the end of the reaction.

- A_0 is the initial absorbance.
- k_{obs} is the observed pseudo-first-order rate constant.

By plotting $\ln(A_t - A_\infty)$ versus time, a straight line should be obtained with a slope of $-k_{obs}$.

To determine the true second-order rate constant (k), the experiment is repeated with different concentrations of the excess reactant (B). A plot of k_{obs} versus the concentration of B will yield a straight line with a slope equal to k .

Best Practices and Troubleshooting

- **Solution Degassing:** Dissolved gases, particularly oxygen, can interfere with some reactions and cause bubble formation in the observation cell. It is good practice to degas the solutions before use.
- **Photodegradation:** Some nitroso compounds can be light-sensitive. Minimize exposure of the stock solutions to light and check for any baseline drift in the absence of a co-reactant.
- **Data Fitting:** Ensure that the chosen kinetic model provides a good fit for the experimental data. Poor fits may indicate a more complex reaction mechanism.
- **Temperature Control:** Maintain a constant temperature to within ± 0.1 °C, as small temperature fluctuations can significantly affect reaction rates.

Conclusion

This application note provides a robust framework for the detailed kinetic analysis of **5-Methoxy-2-nitrosophenol** reactions. By employing stopped-flow UV-Visible spectroscopy and following the outlined protocols, researchers can obtain high-quality kinetic data. This information is invaluable for understanding reaction mechanisms, optimizing reaction conditions, and predicting the behavior of this important class of molecules in various applications.

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